

(R)-Azelnidipine's Ion Channel Cross-Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: (R)-Azelnidipine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of **(R)-Azelnidipine** with other ion channels, supported by available experimental data. **(R)-Azelnidipine**, a third-generation dihydropyridine calcium channel blocker, is primarily known for its potent and long-lasting inhibitory effects on L-type calcium channels, contributing to its antihypertensive properties. However, understanding its interactions with other ion channels is crucial for a comprehensive safety and efficacy profile.

Executive Summary

(R)-Azelnidipine demonstrates high selectivity for L-type calcium channels. Emerging evidence indicates a secondary inhibitory effect on certain subtypes of T-type calcium channels. Data on its cross-reactivity with other significant ion channel families, such as sodium (Nav) and potassium (Kv) channels, is limited in publicly available literature. This guide synthesizes the current knowledge, presenting quantitative data where available and outlining the experimental methodologies used in these assessments.

Cross-Reactivity Profile of (R)-Azelnidipine

The following tables summarize the known inhibitory activities of **(R)-Azelnidipine** against various ion channels.

Table 1: Inhibitory Activity of Azelnidipine on Voltage-Gated Calcium Channels

Ion Channel Subtype	Alternative Names	(R)-Azelnidipine Inhibition	Quantitative Data (Ki)	Reference
	Dihydropyridine Receptor	Potent Inhibition	153 nM (functional assay)	[1]
	282 nM (electrophysiology at -60 mV)			
	T-type (Cav3.1)	α 1G	Significant Blockade	
	T-type (Cav3.2)	α 1H	Significant Blockade	
T-type (Cav3.3)	α 1I	No Significant Effect	Data not available	

Table 2: Cross-Reactivity with Other Ion Channels

Ion Channel Family	Subtype	(R)-Azelnidipine Interaction	Quantitative Data (IC50/Ki)	Reference
	Sodium (Nav)	e.g., Nav1.5	Data not publicly available	N/A
	Potassium (Kv)	e.g., hERG, KCNQ1	Data not publicly available	N/A

Absence of data for sodium and potassium channels in public literature highlights a gap in the comprehensive profiling of **(R)-Azelnidipine**'s selectivity.

Detailed Experimental Protocols

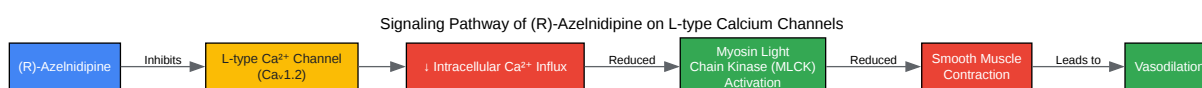
A summary of the methodologies employed in the cited studies is provided below to allow for critical evaluation and replication.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca^{2+} Currents[1]

- Cell Preparation: Smooth muscle cells were dispersed from the guinea-pig portal vein.
- Recording Configuration: Conventional whole-cell patch-clamp technique was used.
- Solutions:
 - External Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl_2 , 1.2 MgCl_2 , 11 glucose, 5 HEPES (pH 7.4 with NaOH). For recording Ba^{2+} currents (IBa), CaCl_2 was replaced with BaCl_2 .
 - Pipette Solution (in mM): 140 CsCl, 1 MgCl_2 , 5 EGTA, 5 ATP-Mg, 10 HEPES (pH 7.2 with CsOH).
- Voltage Protocol: Cells were held at a holding potential of -60 mV or -90 mV. Test pulses were applied to elicit inward Ba^{2+} currents.
- Data Analysis: The peak amplitude of the inward current was measured before and after the application of **(R)-Azelnidipine**. The inhibitory constant (K_i) was calculated from the concentration-response curves.

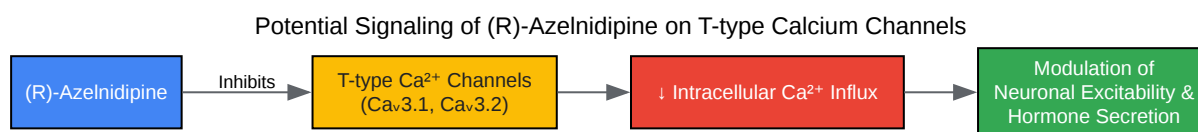
Signaling Pathways and Experimental Workflows

The interaction of **(R)-Azelnidipine** with its primary and secondary targets initiates specific signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow for assessing ion channel activity.



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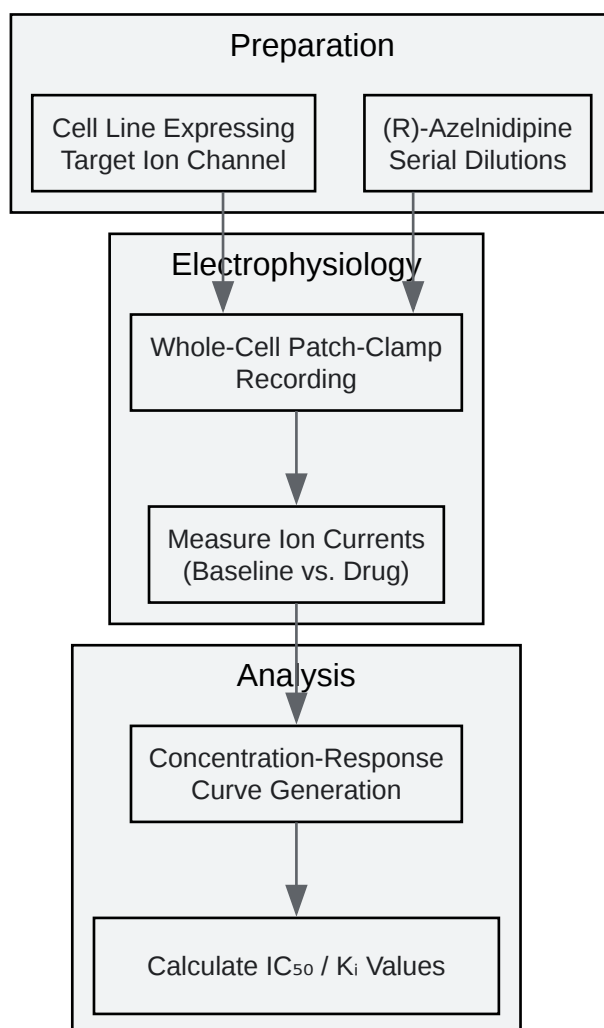
Caption: **(R)-Azelnidipine**'s primary mechanism of action.



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Caption: Putative signaling pathway for T-type channel interaction.

Experimental Workflow for Ion Channel Cross-Reactivity Screening



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Caption: Workflow for electrophysiological screening.

Discussion and Future Directions

The available data firmly establishes **(R)-Azelnidipine** as a selective L-type calcium channel blocker, with additional activity against T-type calcium channels (Cav3.1 and Cav3.2). This dual action may contribute to its clinical profile, potentially offering advantages over more selective L-type blockers.

The significant gap in the publicly accessible data regarding **(R)-Azelnidipine's** effects on other critical ion channels, such as Nav and Kv channels (including the hERG channel), is a notable limitation. Comprehensive safety pharmacology screening, often conducted during drug development, would typically include a panel of these off-target ion channels. The lack of such published data for **(R)-Azelnidipine** makes a complete comparative analysis challenging.

For a more thorough understanding of **(R)-Azelnidipine's** selectivity and potential off-target effects, further research is warranted. Specifically, studies employing a broad ion channel screening panel using automated patch-clamp systems would provide valuable quantitative data (IC50 values) and a more complete picture of its pharmacological profile. Such studies are essential for de-risking new chemical entities and for providing a deeper understanding of the mechanisms underlying both the therapeutic effects and any potential adverse events of existing drugs.

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References

- 1. The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba²⁺ currents in guinea-pig vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

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